

# 2-(1H-Indol-1-yl)ethanol molecular weight and formula

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## Compound of Interest

Compound Name: **2-(1H-Indol-1-yl)ethanol**

Cat. No.: **B185379**

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## An In-depth Technical Guide to **2-(1H-Indol-1-yl)ethanol**

This technical guide provides a comprehensive overview of the chemical properties of **2-(1H-Indol-1-yl)ethanol**, tailored for researchers, scientists, and professionals in drug development. The document details the compound's molecular characteristics and outlines a relevant synthetic protocol for a related indole derivative, offering valuable insights for medicinal chemistry and pharmacological research.

## Core Molecular Data

The fundamental properties of **2-(1H-Indol-1-yl)ethanol** are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	<a href="#">[1]</a>
Molecular Weight	161.20 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Formula Weight	161.2 g/mol	<a href="#">[1]</a>
CAS Number	121459-15-2	<a href="#">[1]</a>
Melting Point	42-43 °C	<a href="#">[1]</a>
Boiling Point	141-142 °C (at 2.5 Torr)	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The indole nucleus is a foundational scaffold in medicinal chemistry.<sup>[6]</sup> The synthesis of indole derivatives is a critical area of study. While a specific protocol for **2-(1H-Indol-1-yl)ethanol** is not detailed in the provided search results, a general method for the synthesis of related 3-(2-nitroethyl)-1H-indoles is described, which illustrates common laboratory techniques for indole functionalization.

### General Experimental Protocol: Synthesis of 3-(2-Nitroethyl)-1H-Indoles

This procedure outlines the reaction of an indole with a  $\beta$ -nitrostyrene in ethanol, a common method for creating functionalized indole compounds.<sup>[7][8]</sup>

#### Materials:

- Indole (2.0 mmol)
- $\beta$ -Nitrostyrene (2.1 mmol)
- Acetic acid (10  $\mu$ L)
- Ethanol (1 mL)
- 5-mL round-bottom flask
- Reflux condenser
- Thin-Layer Chromatography (TLC) plates (e.g., Silufol UV-254)
- Rotary evaporator or filtration apparatus

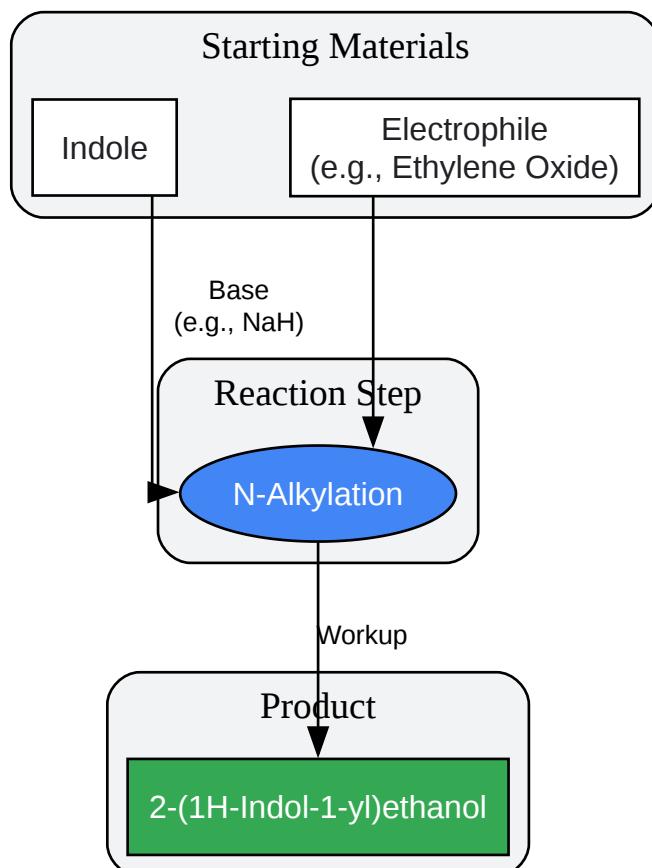
#### Procedure:

- A 5-mL round-bottom flask is charged with the selected indole (2.0 mmol),  $\beta$ -nitrostyrene (2.1 mmol), acetic acid (10  $\mu$ L), and ethanol (1 mL).<sup>[7][8]</sup>
- The reaction mixture is heated to reflux.<sup>[7][8]</sup>

- The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[7][8]
- The mixture is refluxed for a period ranging from 2 to 8 hours, until TLC indicates the complete consumption of the starting material.[7][8]
- Upon completion, the mixture is cooled to room temperature.[7]
- If a precipitate forms, it is collected by filtration.[7]
- Alternatively, the reaction mixture is concentrated under reduced pressure (in vacuo), and the resulting residue is purified by column chromatography.[7]

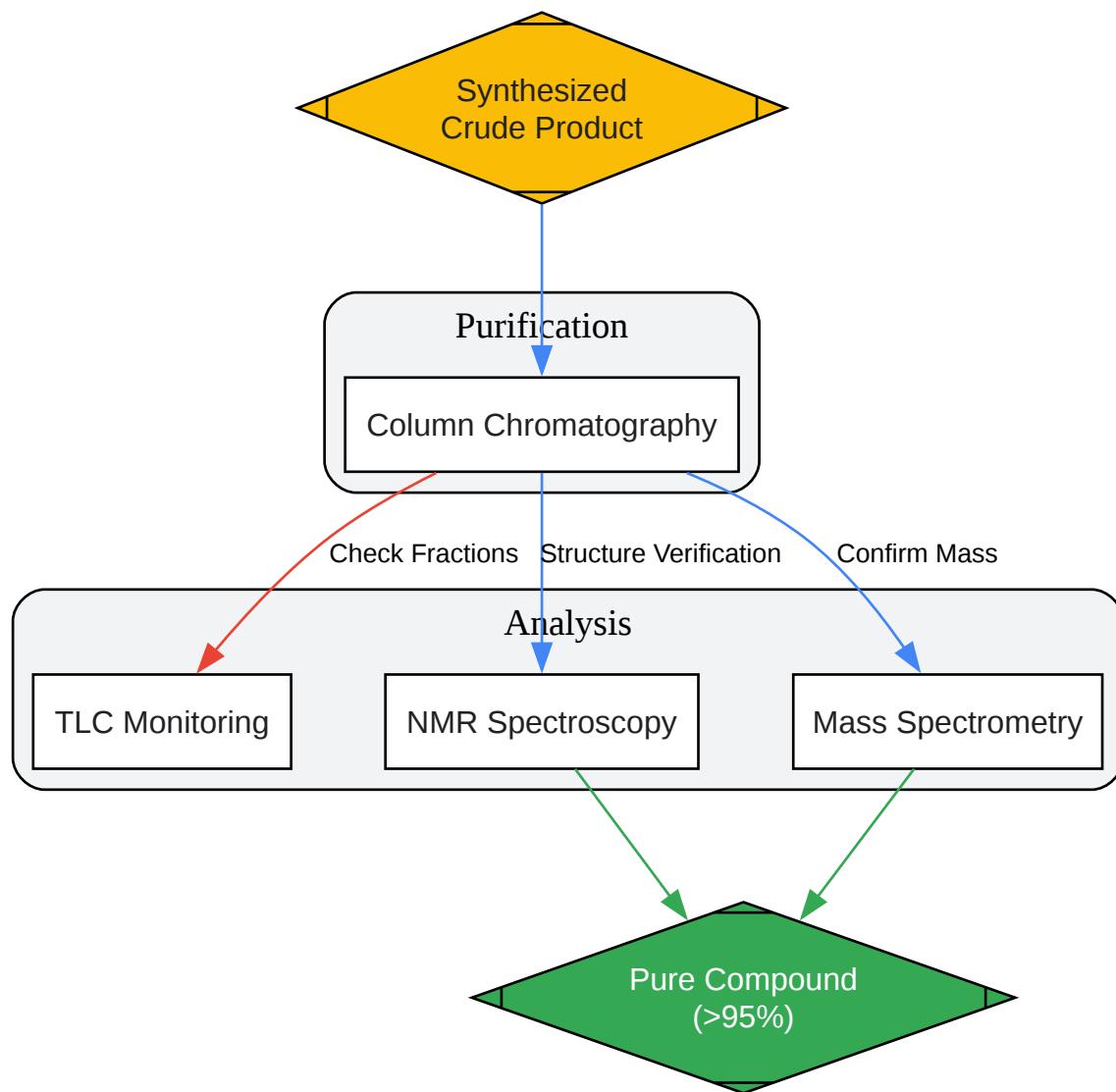
## Visualization of Synthetic Logic

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of indole derivatives.



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Caption: Conceptual workflow for the N-alkylation of indole to form **2-(1H-Indol-1-yl)ethanol**.

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Caption: Logical workflow for the purification and analysis of a synthesized indole derivative.

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